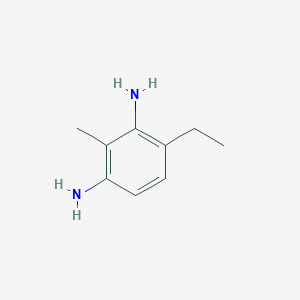
Ethylmethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at positions 1 and 3, along with ethyl and methyl substituents at positions 4 and 2, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmethylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-ethyl-2-methyltoluene, followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylmethylbenzene-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions relative to the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylmethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of Ethylmethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. In medicinal chemistry, the compound’s ability to interact with enzymes and receptors is of particular interest, as it can modulate biological processes and potentially lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1,2-benzenediamine: Similar structure but lacks the ethyl group.
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Similar structure but with amino groups at different positions.
Uniqueness: Ethylmethylbenzene-1,3-diamine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
151391-30-9 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-ethyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
YBDWNQKQXGUAOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
Key on ui other cas no. |
68966-84-7 |
Synonyme |
1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















